

Spectroscopic Profile of 5-Acetoxyindole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Acetoxyindole

Cat. No.: B1589323

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-acetoxyindole** (1H-indol-5-yl acetate), a key intermediate in various synthetic pathways and a compound of interest in medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data points for **5-acetoxyindole**, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

¹³C NMR (Carbon NMR):

Chemical Shift (δ) ppm	Assignment
Specific peak list not available in search results. PubChem indicates data is available from Wiley-VCH. [1]	

Infrared (IR) Spectroscopy Data

Wavenumber (cm^{-1})	Functional Group Assignment
Specific peak list not available in search results.	
Expected absorptions:	
~3400	N-H stretch
~1760	C=O stretch (ester)
1600-1450	C=C stretch (aromatic)
~1200	C-O stretch (ester)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Fragmentation
Specific fragmentation pattern not available in search results. GC/MS data is indicated as available on PubChem. [1]		
Molecular Ion (M^+): 175.06	$\text{C}_{10}\text{H}_9\text{NO}_2$	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **5-acetoxyindole** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Obtain a one-dimensional proton spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Obtain a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid **5-acetoxyindole** directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.

- Record the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

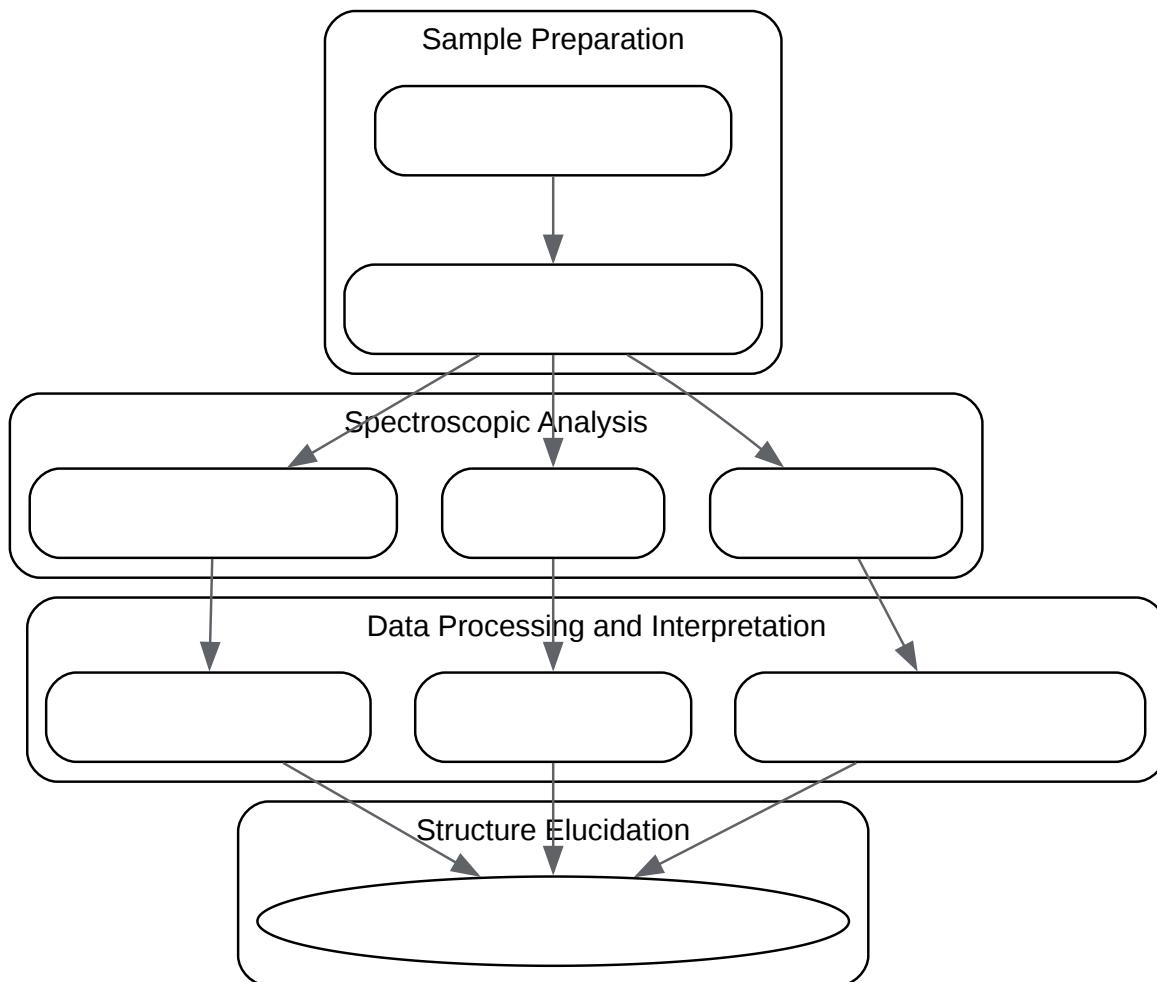
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like **5-acetoxyindole**.
- Ionization: Utilize Electron Ionization (EI) as a common method for generating ions.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **5-acetoxyindole**.

Spectroscopic Analysis Workflow for 5-Acetoxyindole

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **5-acetoxyindole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Acetoxyindole | C₁₀H₉NO₂ | CID 11600757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-Acetoxyindole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589323#spectroscopic-data-of-5-acetoxyindole-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com